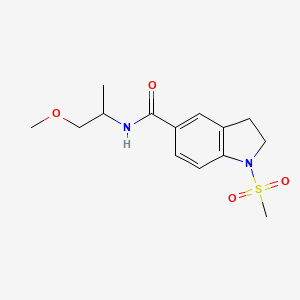
N-(2-methoxy-1-methylethyl)-1-(methylsulfonyl)-5-indolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxy-1-methylethyl)-1-(methylsulfonyl)-5-indolinecarboxamide, also known as GW 501516, is a synthetic drug that was initially developed for its potential use in treating metabolic and cardiovascular diseases. However, it has gained popularity in the sports and fitness industry due to its purported ability to enhance athletic performance.
Wirkmechanismus
N-(2-methoxy-1-methylethyl)-1-(methylsulfonyl)-5-indolinecarboxamide 501516 works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a key role in regulating lipid metabolism and energy homeostasis. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which can improve metabolic function and reduce inflammation.
Biochemical and Physiological Effects:
N-(2-methoxy-1-methylethyl)-1-(methylsulfonyl)-5-indolinecarboxamide 501516 has been shown to improve lipid metabolism, reduce inflammation, and increase insulin sensitivity in animal models. Additionally, it has been shown to increase endurance and improve exercise performance in both animal and human studies. However, the long-term effects of N-(2-methoxy-1-methylethyl)-1-(methylsulfonyl)-5-indolinecarboxamide 501516 on human health are still unclear, and further research is needed to fully understand its potential risks and benefits.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methoxy-1-methylethyl)-1-(methylsulfonyl)-5-indolinecarboxamide 501516 has several advantages for use in lab experiments, including its high potency and selectivity for PPARδ. However, its potential for off-target effects and toxicity must be carefully considered when using it in experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-methoxy-1-methylethyl)-1-(methylsulfonyl)-5-indolinecarboxamide 501516. These include investigating its potential use in treating metabolic and cardiovascular diseases, exploring its effects on muscle regeneration and repair, and examining its potential for use in combination with other drugs or therapies. Additionally, further studies are needed to fully understand the long-term effects of N-(2-methoxy-1-methylethyl)-1-(methylsulfonyl)-5-indolinecarboxamide 501516 on human health and to develop safer and more effective treatments for metabolic and cardiovascular diseases.
Synthesemethoden
N-(2-methoxy-1-methylethyl)-1-(methylsulfonyl)-5-indolinecarboxamide 501516 is synthesized through a multi-step process that involves the reaction of 2-methoxy-1-methylethylamine with 5-chloroindole-2-carboxylic acid. The resulting intermediate is then reacted with methylsulfonyl chloride to form the final product.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxy-1-methylethyl)-1-(methylsulfonyl)-5-indolinecarboxamide 501516 has been extensively studied for its potential therapeutic applications. It has been shown to improve lipid metabolism, reduce inflammation, and increase insulin sensitivity in animal models. Additionally, it has been investigated for its potential use in treating obesity, diabetes, and cardiovascular diseases.
Eigenschaften
IUPAC Name |
N-(1-methoxypropan-2-yl)-1-methylsulfonyl-2,3-dihydroindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-10(9-20-2)15-14(17)12-4-5-13-11(8-12)6-7-16(13)21(3,18)19/h4-5,8,10H,6-7,9H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSFLJSNSSAHPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C1=CC2=C(C=C1)N(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-fluorophenyl)-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)acetamide](/img/structure/B5178509.png)

![4-bromo-N-[3-(dimethylamino)-2-methylpropyl]benzamide](/img/structure/B5178517.png)

![2-methyl-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B5178528.png)
![2-bromo-4-chloro-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5178530.png)


![3-(benzoylamino)-1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]pyridinium bromide](/img/structure/B5178572.png)
![4-{2-[2-(4-methylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5178581.png)
![2-{[3-cyano-4-(2,4-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B5178582.png)


![5-(4-morpholinylmethyl)-N-[2-(1-naphthyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5178599.png)